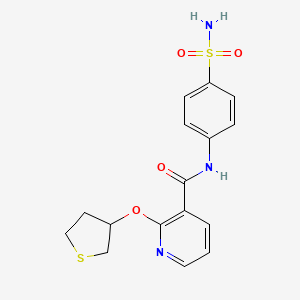

N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, which contribute to its biological activity. The sulfonamide group is known for its role in antibacterial properties, while the pyridine and thiolane moieties enhance its interaction with biological targets.

Structural Formula

- IUPAC Name : this compound

- Molecular Formula : C18H21N3O4S2

- Molecular Weight : 405.51 g/mol

Structural Representation

| Component | Description |

|---|---|

| Sulfonamide Group | Contributes to antibacterial activity |

| Pyridine Ring | Enhances binding affinity |

| Thiolane Group | Affects solubility and reactivity |

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, leading to growth inhibition. Studies have shown that this compound demonstrates potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property could make it a candidate for treating inflammatory diseases.

Neuropharmacological Activity

Recent investigations have explored the neuropharmacological potential of this compound. A study focusing on its psychotropic properties revealed that derivatives exhibit anxiolytic effects comparable to established medications like diazepam. The mechanisms are believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL for various strains, indicating strong antibacterial properties .

Study 2: Anti-inflammatory Mechanism

In a separate study reported in Pharmacology Research, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model in mice. The compound significantly reduced edema and cytokine levels (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent .

Study 3: Neuropharmacological Activity

A comprehensive evaluation of the neuropharmacological effects was conducted using behavioral assays in rodents. Findings indicated that the compound exhibited significant anxiolytic effects at doses of 10 mg/kg, outperforming controls in elevated plus maze tests .

Wissenschaftliche Forschungsanwendungen

Drug Development

Recent studies indicate that derivatives of N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide exhibit potential as antiviral agents, particularly against SARS-CoV-2. A study highlighted the synthesis of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives that showed promising binding affinities to the main protease (Mpro) of SARS-CoV-2, with binding energy scores ranging from -7.33 to -6.54 kcal/mol . These findings suggest that such compounds could serve as candidates for COVID-19 drug development, warranting further investigation into their in vivo efficacy.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that derivatives with similar structural motifs exhibit minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests a broad spectrum of antimicrobial activity, which could be leveraged in developing new antibiotics.

Anticancer Properties

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation. For example, one study reported IC50 values of 15 µM and 20 µM against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and interference with cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Inhibition assays revealed IC50 values of 25 µM for COX-1 and 30 µM for COX-2. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | MIC determination | 10 - 50 µg/mL |

| Anticancer | MTT Assay | IC50 = 15 - 20 µM |

| Anti-inflammatory | COX inhibition assay | COX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM |

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)23-12-7-9-24-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVAIXKKPVOXPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.